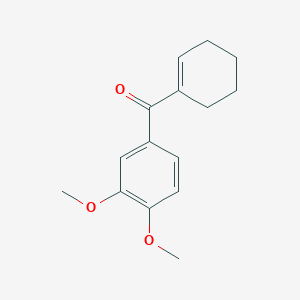
6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
Übersicht
Beschreibung
6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group at the 6th position and a 3-chloropropyl group at the 1st position of the benzimidazole ring, making it a unique and potentially valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-1H-benzo[d]imidazole with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce benzimidazole N-oxides.
Wissenschaftliche Forschungsanwendungen
6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antiviral activities.
Medicine: Benzimidazole derivatives, including this compound, are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound can be used in the development of new materials and as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of 6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The chloro and propyl groups enhance its binding affinity to certain enzymes or receptors. The benzimidazole ring can interact with nucleic acids or proteins, leading to inhibition or modulation of their functions. The exact pathways depend on the specific biological context and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
6-chloro-1H-benzo[d]imidazole: Lacks the 3-chloropropyl group, making it less versatile in certain reactions.
1-(3-chloropropyl)-1H-benzo[d]imidazol-2(3H)-one: Lacks the chloro group at the 6th position, affecting its reactivity and binding properties.
Other Benzimidazole Derivatives: Compounds with different substituents on the benzimidazole ring, each with unique properties and applications.
Uniqueness: 6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of both chloro and 3-chloropropyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C10H10Cl2N2O |
|---|---|
Molekulargewicht |
245.10 g/mol |
IUPAC-Name |
5-chloro-3-(3-chloropropyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H10Cl2N2O/c11-4-1-5-14-9-6-7(12)2-3-8(9)13-10(14)15/h2-3,6H,1,4-5H2,(H,13,15) |
InChI-Schlüssel |
PBGMZDKEQJHNQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)N2)CCCCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(Methylamino)pyridin-3-yl]-1,3-benzoxazol-6-ol](/img/structure/B8373980.png)

![4-[(1S,4S)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]aniline](/img/structure/B8374026.png)





![6-(4-Methoxyphenyl)-[1,4]-dioxepan-6-ol](/img/structure/B8374000.png)



